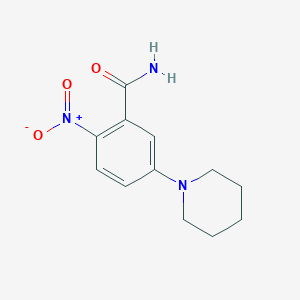

2-Nitro-5-(piperidin-1-yl)benzamide

Description

Contextualizing 2-Nitro-5-(piperidin-1-yl)benzamide within Benzamide (B126) Chemical Space

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. pharmaguideline.comnih.govwikipedia.org This structural motif is found in a diverse range of pharmaceuticals with applications including anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions on the aromatic ring, allowing for the fine-tuning of its physicochemical and pharmacological properties. mdpi.com

This compound is a specific derivative within this large family. Its structure is defined by three key features: the foundational benzamide core, a nitro group (-NO2) at the second position of the benzene ring, and a piperidine (B6355638) ring attached at the fifth position. The nitro group, being a strong electron-withdrawing group, and the piperidine moiety, a common scaffold in bioactive molecules, impart distinct chemical properties that make this compound a valuable building block in organic synthesis. smolecule.com

Below is a table detailing the key structural features of this compound and the parent compound, Benzamide.

| Feature | Benzamide | This compound |

| Molecular Formula | C7H7NO | C12H15N3O3 |

| Core Structure | Benzene ring attached to a carboxamide group | Benzene ring attached to a carboxamide group |

| Substituents | None | - Nitro group at position 2- Piperidin-1-yl group at position 5 |

| Significance of Substituents | N/A | - The nitro group can influence the molecule's binding properties and is a feature in some bioactive compounds. ontosight.aismolecule.com- The piperidine ring is a common scaffold in many biologically active molecules and can participate in interactions with target proteins. smolecule.com |

Overview of Research Significance in Contemporary Medicinal Chemistry

The primary significance of this compound in modern medicinal chemistry lies in its role as a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA repair process. nih.govnih.gov In cancer therapy, inhibiting PARP can lead to a phenomenon known as synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govnih.gov

The development of PARP inhibitors has marked a significant advancement in targeted cancer therapy, with several inhibitors now approved for treating various cancers, including ovarian, breast, and pancreatic cancer. nih.govnih.gov Many of these inhibitors share a common structural feature: a benzamide or a related carboxamide moiety that mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. nih.govmdpi.com This allows them to bind to the enzyme's active site and block its function. nih.gov

The utility of this compound is highlighted in the broader context of drug design, where the strategic synthesis of derivatives from a common intermediate allows for the exploration of structure-activity relationships (SAR). By systematically modifying the core structure derived from this compound, researchers can develop new generations of PARP inhibitors with improved selectivity and efficacy. nih.gov For instance, the benzamide scaffold is foundational to a series of potent PARP-1 inhibitors. nih.gov

The table below summarizes the properties of the related compound 2-Nitro-5-(piperidin-1-yl)benzoic acid.

| Property | Value |

| Molecular Formula | C12H14N2O4 |

| Molecular Weight | 250.25 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 86.4 Ų |

| Complexity | 323 |

Data sourced from a public chemical database for 2-Nitro-5-(piperidin-1-yl)benzoic acid. chem960.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXUGZZQMDNPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377020 | |

| Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421558-77-2 | |

| Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro 5 Piperidin 1 Yl Benzamide and Structural Analogues

Direct Synthesis Approaches for 2-Nitro-5-(piperidin-1-yl)benzamide

Direct synthesis of this compound can be approached through several established routes for amide bond formation. A highly plausible and common strategy involves the coupling of a carboxylic acid derivative with an amine. In this case, the synthesis would likely start from the precursor 2-nitro-5-(piperidin-1-yl)benzoic acid. This precursor would first be "activated" to make the carboxyl group more susceptible to nucleophilic attack. A standard method for this activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with ammonia (NH₃) to form the primary benzamide (B126).

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. This strategy would involve a starting material such as 5-chloro-2-nitrobenzamide, where the chlorine atom is activated towards substitution by the electron-withdrawing nitro group. Reaction with piperidine (B6355638) as the nucleophile would displace the chloride ion to yield the final product. The viability of SNAr reactions is well-documented for activated aryl halides. nih.govrsc.org

The efficiency and yield of any synthetic route to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants.

For syntheses involving the coupling of a carboxylic acid and an amine, modern coupling reagents can be used instead of converting to an acyl chloride, often providing milder conditions and better yields. For general benzamide synthesis, parameters such as catalyst loading and temperature are crucial. For instance, in a study on the synthesis of N-(pyridin-2-yl)-benzamides, the yield was significantly influenced by the reaction temperature, with 80 °C being found as optimal, and by the catalyst amount, where a 10 mol % loading provided the highest yield of 82%. mdpi.com Exceeding the optimal temperature can lead to the decomposition of reactants and products. mdpi.com Similarly, the molar ratio of reactants has a significant effect; a 1:1 ratio of reactants often proves to be the most effective. mdpi.com These principles are directly applicable to optimizing the synthesis of the title compound.

Below is an interactive table summarizing typical parameters optimized in benzamide synthesis, based on analogous reactions found in the literature.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Example) | Yield (Example) | Reference |

| Temperature | Room Temp | 80 °C | 100 °C | 80 °C | 82% | mdpi.com |

| Catalyst Loading | 5 mol % | 7.5 mol % | 10 mol % | 10 mol % | 82% | mdpi.com |

| Solvent | Dichloromethane | Toluene | DMF | Dichloromethane | 82% | mdpi.com |

| Reactant Ratio | 1:1.2 | 1:1 | 2:1 | 1:1 | 82% | mdpi.com |

This table is illustrative of typical optimization studies for benzamide synthesis.

An important stereochemical consideration for this compound is the potential for atropisomerism. nih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, in this case, the bond connecting the benzene (B151609) ring to the carbonyl carbon of the amide group. nih.govnih.gov The presence of a bulky substituent, such as the nitro group, at the ortho-position to the amide can restrict this rotation, potentially leading to the existence of stable, non-interconverting enantiomers (atropisomers). nih.gov

Tertiary aromatic amides with appropriate ortho-substitution are known to exhibit sufficiently high barriers to racemization, allowing for the isolation of individual enantiomers. nih.gov The molecule 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which is structurally related to the title compound, has been identified as being axially chiral. researchgate.net For this compound, the rotation around the aryl-C(O) bond would be similarly hindered by the ortho-nitro group. While the primary amide itself is not chiral, the molecule as a whole could exist as a pair of enantiomers if the rotational barrier is high enough (typically >23 kcal/mol for isolation at room temperature).

The assessment of stereoselectivity would involve chiral chromatography to determine if enantiomers are present and computational studies to estimate the rotational energy barrier. If stable atropisomers exist, their synthesis would require stereoselective methods, such as using a chiral catalyst, to produce an enantioenriched product. nih.gov

Formation of this compound as a Side Product in Related Benzothiazinone Syntheses

The synthesis of 1,3-benzothiazin-4-ones (BTZs), a class of potent antitubercular agents, often begins with ortho-substituted benzoic acids. nih.govacs.org During these multi-step syntheses, piperidinyl benzamides can emerge as significant side products. Specifically, a structural analogue, 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been characterized as a side product in the synthesis of a benzothiazinone. researchgate.net

The formation of the benzamide side product occurs due to a competitive reaction pathway. In a common route to benzothiazinones, an ortho-substituted benzoic acid is first converted to a reactive benzoyl isothiocyanate intermediate. researchgate.net This intermediate has two electrophilic sites susceptible to nucleophilic attack by an amine, such as piperidine: the carbonyl carbon and the isothiocyanate carbon.

Pathway A (Desired): Nucleophilic attack by the piperidine nitrogen on the isothiocyanate carbon leads to the formation of a thiourea derivative. This intermediate then undergoes intramolecular cyclization to form the desired benzothiazinone ring system. nih.gov

Pathway B (Side Product): Nucleophilic attack by the piperidine nitrogen on the more electrophilic carbonyl carbon results in the displacement of the isothiocyanate group and the formation of the corresponding N-benzoylpiperidine derivative, in this case, the benzamide side product. researchgate.net

This competitive reaction is a critical issue in the synthesis of benzothiazinones, as it diverts starting material and complicates the purification of the desired product.

The ratio of the desired benzothiazinone to the undesired benzamide side product can be influenced by several reaction parameters, most notably temperature. The activation energies for the two competitive pathways (attack at the carbonyl carbon vs. the isothiocyanate carbon) are different. Therefore, changing the reaction temperature can alter the relative rates of these two reactions.

While specific studies on the temperature-dependent product ratio for this compound are not detailed in the provided context, general principles of chemical kinetics suggest that temperature control is a key strategy to minimize side product formation. mdpi.com Lowering the temperature might favor the kinetically controlled product, while raising it could favor the thermodynamically more stable product or simply accelerate the faster of the two competing reactions. Careful optimization of the temperature profile during the addition of the amine nucleophile is therefore essential to maximize the yield of the intended benzothiazinone and suppress the formation of the benzamide byproduct.

General Synthetic Strategies for Substituted Benzamide Derivatives

A variety of robust and versatile methods exist for the synthesis of substituted benzamide derivatives, which can be broadly categorized.

One of the most traditional and widely used methods is the acylation of amines using activated carboxylic acid derivatives . This typically involves:

Activation of a benzoic acid, for example, by converting it to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. slideshare.net

Subsequent reaction of the acyl chloride with a primary or secondary amine to form the amide bond. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct. slideshare.net

Peptide coupling reagents offer a milder alternative to acyl chlorides. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or carbodiimides (e.g., DCC, EDC) facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions, minimizing side reactions and preserving sensitive functional groups. unisi.it

More advanced strategies include catalytic direct C-H amidation . These methods forge the C-N bond by activating a C-H bond on the aromatic ring, offering a more atom-economical approach. For example, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed to introduce amino groups. ibs.re.kr

Finally, transition-metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, provide powerful tools for forming aryl-N bonds, though they are more commonly used to synthesize anilines which can then be acylated.

These diverse strategies provide a comprehensive toolkit for chemists to synthesize a wide range of substituted benzamides, including this compound, tailored to the specific requirements of the target molecule and the available starting materials.

Amidation Reactions Employing Coupling Reagents (e.g., Dicyclohexylcarbodiimide, Hydroxybenzotriazole)

Amide bond formation is a cornerstone of organic synthesis, and the use of coupling reagents to facilitate this reaction is a widely adopted strategy, particularly in the synthesis of pharmaceuticals. researchgate.net This method involves the activation of a carboxylic acid, which then reacts with an amine to form the amide. researchgate.netrsc.org For the synthesis of this compound, the precursor would be 2-nitro-5-(piperidin-1-yl)benzoic acid.

Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. peptide.comluxembourg-bio.com The reaction mechanism begins with the carboxylic acid adding to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by an amine (in this case, ammonia or an ammonia source for the primary benzamide) to yield the desired amide and a urea byproduct (e.g., N,N'-dicyclohexylurea for DCC). peptide.comuni-kiel.de

A significant challenge in carbodiimide-mediated couplings is the potential for side reactions, including the racemization of chiral centers and the formation of a stable N-acylurea byproduct, which is unable to react further. luxembourg-bio.combachem.com To mitigate these issues and improve reaction efficiency, additives are often employed. uni-kiel.de 1-Hydroxybenzotriazole (HOBt) is a common additive that intercepts the O-acylisourea intermediate to form an activated HOBt ester. nih.govfishersci.co.uk This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a cleaner reaction with higher yields and suppressed racemization. nih.govnih.gov The combination of EDC and HOBt is a well-established system for forming amide bonds, even with challenging substrates like electron-deficient amines. nih.govresearchgate.net

| Reagent/Additive | Abbreviation | Role in Reaction | Key Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Activates carboxylic acid | Forms insoluble dicyclohexylurea byproduct, useful for solution-phase synthesis. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activates carboxylic acid | Forms water-soluble urea byproduct, simplifying work-up. peptide.com |

| 1-Hydroxybenzotriazole | HOBt | Additive/Racemization suppressant | Forms reactive ester intermediate, minimizes side reactions. peptide.comnih.gov |

| 4-(Dimethylamino)pyridine | DMAP | Acyl transfer catalyst | Often used with carbodiimides, particularly for sterically hindered substrates. nih.gov |

Condensation Reactions (e.g., Mannich Base Formation)

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. nih.govoarjbp.com This reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govnih.gov While not a direct route to this compound itself, it is a powerful tool for synthesizing structural analogues and related heterocyclic systems. researchgate.netuobaghdad.edu.iq

The reaction can be applied to create complex molecules by introducing an aminoalkyl moiety to a substrate. nih.gov For instance, a benzamide derivative with an active hydrogen could react with formaldehyde and an amine to generate a new Mannich base. nih.gov The versatility of the Mannich reaction has led to its use in the synthesis of a wide array of biologically active compounds. oarjbp.comresearchgate.net The nitro-Mannich reaction, a variation where a nitroalkane reacts with an imine, is particularly useful for creating β-nitroamines, which are valuable intermediates in the synthesis of piperidines and other nitrogen-containing heterocycles. researchgate.netnih.govnih.gov This cascade reaction can be used to construct heavily decorated 5-nitropiperidin-2-ones, demonstrating the utility of this condensation method in building complex scaffolds related to the piperidinyl moiety of the target compound. nih.gov

| Component | Function | Example |

|---|---|---|

| Active Hydrogen Compound | Provides the carbon backbone | Ketone, nitroalkane, benzamide derivative |

| Aldehyde | Carbonyl component, often non-enolizable | Formaldehyde |

| Amine | Nitrogen source | Primary or secondary amine (e.g., piperidine) |

Derivatization of Precursor Amino Groups through Acylation

Acylation is a fundamental reaction for forming amide bonds and represents a direct alternative to coupling-reagent-mediated methods. This approach typically involves reacting an amine precursor with an activated carboxylic acid derivative, most commonly an acyl chloride.

In the context of synthesizing this compound, two primary acylation strategies can be envisioned:

Acylation of Ammonia: The precursor 2-nitro-5-(piperidin-1-yl)benzoic acid can be converted to its more reactive acyl chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This highly electrophilic intermediate, 2-nitro-5-(piperidin-1-yl)benzoyl chloride, would then readily react with ammonia to form the target primary benzamide.

Acylation of Piperidine: An alternative route involves the acylation of piperidine. A precursor such as 5-chloro-2-nitrobenzoic acid could be converted to its acyl chloride. This intermediate could first react with ammonia to form 5-chloro-2-nitrobenzamide. Subsequently, a nucleophilic aromatic substitution reaction with piperidine would displace the chloride to yield the final product. A more direct route would be the acylation of piperidine with 5-substituted-2-nitrobenzoyl chloride, followed by the formation of the amide group.

This method is straightforward and often high-yielding. For example, the synthesis of various N-substituted benzamide analogues has been achieved by reacting a substituted benzoyl chloride with the appropriate amine in a suitable solvent, often in the presence of a base like triethylamine to neutralize the HCl byproduct. nih.govbrieflands.com This highlights the general applicability of acylation for creating a library of benzamide derivatives. nih.gov

Approaches Involving Benzoyl Imidazole Intermediates

The use of imidazole-based reagents provides another effective method for activating carboxylic acids for amidation. N,N'-Carbonyldiimidazole (CDI) is a common reagent for this purpose. researchgate.net When a carboxylic acid, such as 2-nitro-5-(piperidin-1-yl)benzoic acid, is treated with CDI, it forms a highly reactive N-acylimidazolide intermediate, also known as a benzoyl imidazole. researchgate.net

This intermediate is more stable than an O-acylisourea but reactive enough to undergo nucleophilic acyl substitution with an amine. uni-kiel.de The reaction proceeds with the release of imidazole, which is non-toxic and can be easily removed. researchgate.net An interesting feature of this method is that the imidazole byproduct can sometimes act as a catalyst, promoting the reaction. researchgate.net This one-pot procedure is often clean and efficient, making it suitable for both small-scale and large-scale synthesis. researchgate.net

The imidazole ring is a key structural feature in many biologically active compounds, and various synthetic methods have been developed for its construction and use in synthesis. nih.govpharmaguideline.comrsc.orgresearchgate.net The reaction of imidazole with benzoyl chloride derivatives can also lead to the formation of N-benzoyl imidazoles, which serve as the key reactive intermediates in these amidation strategies. researchgate.netresearchgate.net

| Methodology | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Coupling Reagents | DCC, EDC, HOBt | Mild conditions, high efficiency, applicable to sensitive substrates. researchgate.netuni-kiel.de | Byproduct removal can be difficult (DCC), reagents can be expensive. peptide.com |

| Mannich Reaction | Formaldehyde, Amine | Forms complex molecules in one step, good for analogue synthesis. oarjbp.com | Not a direct route to the primary target compound. |

| Acylation | Thionyl Chloride, Ammonia | Often high-yielding, uses readily available reagents. | Acyl chlorides can be harsh and incompatible with sensitive functional groups. |

| Benzoyl Imidazole | CDI | Clean reaction, byproduct (imidazole) is easily removed or can be catalytic. researchgate.net | CDI is moisture-sensitive. |

Structural Elucidation and Conformational Analysis in Research

Spectroscopic Characterization of 2-Nitro-5-(piperidin-1-yl)benzamide and Analogues

Spectroscopic analysis is fundamental to confirming the chemical identity and electronic environment of newly synthesized benzamide (B126) derivatives. A multi-technique approach involving NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides complementary information for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular framework of this compound and its analogues. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of related nitrobenzamide derivatives, distinct signals are observed for the amide, aromatic, and piperidinyl protons. The amide proton (CONH) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 8.0–8.2 ppm. nih.govresearchgate.net Aromatic protons resonate in the region of δ 6.5–8.6 ppm, with their specific shifts and coupling patterns determined by the substitution on the benzene (B151609) ring. nih.govnih.gov For instance, in the analogue 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the aromatic protons appear as doublets at δ 8.60 and δ 8.18 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms. The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 165.1 ppm. nih.gov Aromatic carbons display signals between δ 122 and δ 149 ppm, while the carbons of the piperidine (B6355638) ring are observed in the upfield region. nih.govnih.gov Advanced 2D NMR techniques, such as HSQC and HMBC, are often employed to make complete and unambiguous assignments of all proton and carbon signals. iucr.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Nitrobenzamide Analogues

| Functional Group | Atom | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Amide | CONH | 8.0 - 8.2 (s, 1H) |

| Aromatic | Ar-H | 6.5 - 8.6 |

| Amide | C =O | ~165 |

Note: s = singlet. Chemical shifts are referenced to residual solvent signals.

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound and its analogues, the IR spectrum provides clear evidence for the amide and nitro groups.

The most prominent absorption bands include the N-H stretching vibration of the amide group, which typically appears in the region of 3178–3356 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide is also strong and easily identifiable, occurring around 1659–1692 cm⁻¹. nih.govnih.gov The presence of the nitro group is confirmed by two characteristic stretching vibrations: an asymmetric stretch usually found between 1506–1537 cm⁻¹ and a symmetric stretch appearing in the 1302–1378 cm⁻¹ range. nih.govnih.gov Other notable vibrations include aromatic C-H stretching above 3000 cm⁻¹ and N-H bending around 1629 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Nitrobenzamide Analogues

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3170 - 3360 |

| Amide (C=O) | Stretch | 1650 - 1695 |

| Amide (N-H) | Bend | ~1630 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1540 |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. Using techniques like positive-ion atmospheric pressure chemical ionization (APCI⁺), the molecular ion peak can be observed. For the analogue 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the protonated molecular ion [M+H]⁺ was found at an m/z (mass-to-charge ratio) of 268.9, which corresponds to its calculated molecular weight. nih.gov

The fragmentation pattern of benzamides is well-established. Typically, the molecular ion may first lose the amide group (·NH₂) to form a resonance-stabilized benzoyl cation. researchgate.net This cation can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule, resulting in a phenyl cation. researchgate.net Analysis of these fragments helps to confirm the core structure of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₅N₃O₃)

| Species | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₂H₁₅N₃O₃⁺ | 249.11 |

| Protonated Molecule [M+H]⁺ | C₁₂H₁₆N₃O₃⁺ | 250.12 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule's conjugated system. The spectrum of this compound is expected to be dominated by transitions involving the nitrobenzene chromophore. Nitroaromatic compounds typically exhibit two main absorption bands corresponding to n→π* and π→π* electronic transitions.

Research on analogous compounds, such as 2-nitro-1,4-benzenediamine derivatives, demonstrates how these transitions are observed. researchgate.net The π→π* transition is generally a high-intensity absorption at a lower wavelength, while the n→π* transition, involving the non-bonding electrons of the nitro group's oxygen atoms, is of lower intensity and occurs at a higher wavelength. The position and intensity of these bands can be influenced by the solvent and the specific substituents on the aromatic ring.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Conjugated aromatic system | Shorter wavelength (higher energy) |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the precise molecular conformation and intermolecular interactions.

Single-crystal X-ray diffraction studies on analogues of this compound reveal important conformational features. While the benzene ring itself is essentially planar, steric hindrance between the ortho-substituted nitro and amide groups often forces them to twist significantly out of the ring's plane. iucr.orgiucr.org

For example, in the structure of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, the nitro group is twisted out of the benzene ring plane by a dihedral angle of 38.1°. nih.gov In a similar benzamide, the tilt angle between the nitro group and the benzene ring is approximately 46°, while the amide group is inclined by 43–49°. researchgate.netiucr.org This non-planar conformation is a common feature in di-ortho-substituted nitrobenzenes. rsc.org

Crystallographic studies also confirm the conformation of the piperidine ring, which consistently adopts a stable chair conformation in related structures. iucr.orgnih.gov

Table 5: Torsional/Tilt Angles in Analogous Crystal Structures

| Compound | Groups | Torsional/Tilt Angle (°) |

|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Nitro group vs. Benzene ring | ~46 |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Amide group vs. Benzene ring | 43 - 49 |

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)

The conformational state of the piperidine ring is a critical aspect of the molecular structure of this compound. In structurally similar compounds, X-ray diffraction studies have consistently shown that the piperidine ring predominantly adopts a chair conformation nih.govnih.govresearchgate.net. This conformation is the most stable arrangement for six-membered saturated rings, as it minimizes both angular and torsional strain.

In a closely related molecule, 5-Nitro-2-(piperidin-1-yl)benzaldehyde, the piperidine ring (N2/C8/C9/C10/C11/C12) assumes a distinct chair conformation nih.gov. The stability of this conformation is quantified by its puckering and torsion angle parameters. The aryl substituent is observed to occupy an equatorial position relative to the piperidine ring, which is a common feature in phenyl-1-piperidines to avoid steric hindrance nih.govnih.gov. For 2-methyl-1-phenylpiperidine, the axial conformer is only modestly favored over the equatorial one, indicating a delicate energetic balance nih.gov. The preference for a chair conformation is also observed in other complex benzamide derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone researchgate.net.

Below is a table summarizing the conformational parameters for the piperidine ring in a related nitro-piperidinyl compound, illustrating the specifics of the chair geometry.

| Parameter | Value | Reference Compound |

| Puckering Amplitude (Q) | 0.5670 (17) Å | 5-Nitro-2-(piperidin-1-yl)benzaldehyde nih.gov |

| Phase Coordinate (Phi) | 365° | 5-Nitro-2-(piperidin-1-yl)benzaldehyde nih.gov |

| Theta | 1.59 (16)° | 5-Nitro-2-(piperidin-1-yl)benzaldehyde nih.gov |

| Mean Torsion Angle | 56.45° | 5-Nitro-2-(piperidin-1-yl)benzaldehyde nih.gov |

This interactive table details the puckering parameters for the piperidine ring as determined by Cremer & Pople analysis in a structurally analogous compound.

Investigation of Intermolecular Interactions and Supramolecular Features (e.g., Weak C-H...O Hydrogen Bonds)

The supramolecular assembly of this compound in the solid state is governed by a network of intermolecular interactions. The presence of hydrogen bond donors (N-H of the amide, C-H groups) and acceptors (oxygen atoms of the nitro and amide groups) facilitates the formation of a stable crystal lattice.

The types of hydrogen bonds observed in related benzamide structures are summarized in the table below.

| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Packing |

| N-H...O | Amide (N-H) | Amide or Nitro (O) | Forms primary chains and ring motifs nih.govnih.gov |

| C-H...O | Aryl/Alkyl (C-H) | Nitro or Amide (O) | Links molecules into extended networks nih.goviucr.org |

| C-H...N | Aryl (C-H) | Thiazole (N) | Contributes to layer formation in some heterocycles nih.gov |

This interactive table outlines the common intermolecular hydrogen bonds that contribute to the supramolecular architecture in benzamide derivatives.

Theoretical Studies on Molecular Conformation and Electronic Structure

Boundary Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of a molecule youtube.comyoutube.com. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity) youtube.comlibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity tandfonline.com.

For this compound, the electronic character is heavily influenced by its substituent groups. The piperidine group, with the nitrogen atom's lone pair, acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group rsc.org. Consequently, the HOMO is expected to have significant electron density localized on the piperidine moiety and the attached aromatic ring. Conversely, the LUMO is anticipated to be predominantly localized over the nitro group and the benzamide portion of the molecule tandfonline.com. This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation. The presence of both strong donating and withdrawing groups typically leads to a smaller HOMO-LUMO energy gap, which influences the molecule's electronic absorption characteristics rsc.org.

| Orbital | Description | Expected Localization in this compound |

| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity youtube.comlibretexts.org | Electron-rich piperidine ring and phenyl group |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity youtube.comlibretexts.org | Electron-deficient nitrobenzene and amide portion |

| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates reactivity tandfonline.com | Expected to be relatively small due to substituent effects |

This interactive table describes the key features of Frontier Molecular Orbital analysis as applied to the title compound.

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular bonding, charge distribution, and hyperconjugative interactions within a molecule researcher.life. This theoretical method examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, quantifying the stability derived from these interactions through second-order perturbation theory (E2) tandfonline.com.

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| LP (N) of Piperidine | π* (C-C) of Benzene Ring | n → π | Intramolecular charge transfer, resonance stabilization tandfonline.com |

| π (C-C) of Benzene Ring | π (N-O) of Nitro Group | π → π | Delocalization, stabilization of electron-withdrawing group tandfonline.com |

| π (C-C) of Benzene Ring | π (C=O) of Amide Group | π → π* | Conjugative interaction, influences planarity tandfonline.com |

This interactive table lists the principal hyperconjugative interactions expected within the this compound molecule as predicted by NBO theory.

Advanced Computational and Chemoinformatic Studies

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This analysis is fundamental in understanding the potential biological targets of a compound.

While specific docking studies on 2-Nitro-5-(piperidin-1-yl)benzamide are not extensively published, research on analogous nitrobenzamide and benzamide (B126) derivatives provides a predictive framework for its potential interactions. Studies on similar compounds have shown that they can fit into the active sites of various enzymes and receptors. For instance, molecular docking of nitro-substituted benzamide derivatives has been performed on targets like inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation. researchgate.net In these studies, the benzamide core typically orients itself to form key interactions within the binding pocket, while the nitro and piperidinyl groups can form additional contacts that enhance binding affinity and specificity.

Similarly, docking studies of other benzamide derivatives against targets such as the DNA gyrase of E. coli and S. aureus have been conducted to explore their antimicrobial potential. mdpi.com These computational models predict how the ligand settles into the most favorable and specific binding site on the target protein. mdpi.com For example, research on benzamide derivatives targeting the main protease (Mpro) of the novel coronavirus (PDB ID: 6LU7) has identified potential binding modes where the ligand occupies the active site of the enzyme. walshmedicalmedia.com

The stability of a protein-ligand complex is determined by the sum of its intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For benzamide-type molecules, the amide group is a key pharmacophore, often participating in hydrogen bonding with amino acid residues in the protein's active site.

In docking studies of related benzamide derivatives with the SARS-CoV-2 main protease (6LU7), hydrogen bonds were observed with amino acid residues such as GLN192 and GLY143. walshmedicalmedia.com It is predicted that the amide moiety of this compound would similarly act as a hydrogen bond donor and acceptor. The nitro group, being highly electronegative, can also participate in favorable electrostatic and hydrogen bonding interactions. The piperidine (B6355638) ring is likely to engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Table 1: Predicted Interacting Residues and Interaction Types for Benzamide Derivatives

| Interacting Residue Type | Potential Interaction with this compound |

|---|---|

| Polar (e.g., Glutamine, Asparagine) | Hydrogen bonding with the benzamide N-H and C=O groups. |

| Charged (e.g., Aspartate, Arginine) | Electrostatic interactions with the nitro group. |

| Nonpolar (e.g., Leucine, Valine) | Hydrophobic interactions with the piperidine and phenyl rings. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. aimspress.com While a specific QSAR model for this compound has not been detailed, studies on related piperidinyl amides and nitroaromatic compounds have established frameworks that could be applied. aimspress.comnih.gov

These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. A QSAR study on substituted 1-(3,3-diphenylpropyl)-piperidinyl amides, for example, used electronic, hydrophobic, and steric parameters to model their binding affinity to the CCR5 receptor. nih.gov For this compound, relevant descriptors would likely include those related to its size, shape, hydrophobicity (logP), and electronic properties, such as the partial charges on the nitro and amide groups. mdpi.com The goal is to create a predictive model that can estimate the biological activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. nih.gov For this compound, MD simulations could be used to validate docking poses and assess the stability of the predicted protein-ligand complex.

Studies on similar benzamide derivatives have employed MD simulations to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex. nih.govresearchgate.net A stable RMSD over the course of the simulation suggests that the ligand remains securely in the binding site. nih.gov These simulations can also reveal the flexibility of different parts of the molecule, such as the rotation around the bond connecting the piperidine ring to the benzamide core, and how this flexibility influences binding. This provides a more realistic understanding of the binding dynamics than static docking poses alone. nih.gov

In Silico Prediction of Biological Target Interactions and Potential Therapeutic Applications

In silico target prediction tools use algorithms based on ligand similarity, machine learning, and bioinformatics to suggest potential biological targets for a given molecule. nih.gov Based on the structural motifs present in this compound—namely the nitrobenzamide and piperidine moieties—several potential therapeutic applications can be predicted.

Nitroaromatic compounds have been investigated for a range of activities, including antimicrobial and anticancer effects. nih.gov The piperidine ring is a common scaffold in many centrally active drugs. researchgate.net Therefore, computational models might predict targets for this compound in areas such as:

Antimicrobial: Targeting bacterial enzymes like DNA gyrase. mdpi.com

Anti-inflammatory: Targeting enzymes such as iNOS or cyclooxygenase (COX). researchgate.net

Anticancer: Potential interactions with kinases or as DNA crosslinking agents, though this often requires specific structural features. nih.gov

Neuropsychiatric disorders: Targeting receptors or transporters in the central nervous system. mdpi.com

These predictions serve as a valuable starting point for experimental validation. nih.gov

Global Reactivity Descriptors in Theoretical Chemistry

For this compound, key descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability.

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Global Hardness (η) and Softness (S): Hardness measures the resistance to change in electron distribution, while softness is the inverse of hardness.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Studies on related benzamide derivatives have utilized these descriptors in QSAR models, indicating their importance in correlating structure with biological activity. researchgate.net The presence of the electron-withdrawing nitro group would significantly influence these descriptors, likely lowering the LUMO energy and increasing the electrophilicity of the molecule.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Electrophilicity (ω) | Describes the ability of a molecule to act as an electrophile. researchgate.net |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. researchgate.net |

Pharmacokinetic (ADME) Prediction in Preclinical Contexts

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development process. In silico, or computational, methods are frequently employed in the early stages to predict these pharmacokinetic parameters, offering a time- and cost-effective means of evaluating the potential of a new chemical entity before extensive laboratory testing.

For the specific compound, this compound, a comprehensive search of publicly available scientific literature and databases did not yield specific preclinical or in silico ADME studies. While computational ADME predictions are common for novel compounds in drug discovery campaigns, detailed research findings and data tables for this particular molecule are not presently available in the reviewed sources.

In general, the ADME profile of a compound like this compound would be evaluated using a variety of computational models. These predictive tools assess physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors and acceptors to estimate its likely behavior in a biological system.

Biological Activity and Mechanism of Action Research in Vitro and Preclinical Focus

Enzyme Inhibition Studies of 2-Nitro-5-(piperidin-1-yl)benzamide Analogues

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Analogues of this compound, characterized by their benzamide (B126), piperidine (B6355638), and in some cases, nitro-aromatic functionalities, have been investigated for their inhibitory effects on several key enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are critical in the management of Alzheimer's disease. Research into compounds structurally related to the piperidine and benzamide moieties has revealed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. It was found that substituting the benzamide with a bulky group in the para position led to a substantial increase in activity nih.gov. The introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced the inhibitory effect nih.gov. One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , which exhibited an IC50 value of 0.56 nM against AChE and showed an affinity 18,000 times greater for AChE than for BChE nih.gov.

In another study, novel N-benzylpiperidine carboxamide derivatives were designed based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate , which had a potent AChE inhibitory activity with an IC50 of 0.03 µM nih.gov. By replacing the ester linker with a more stable amide linker, researchers developed new analogues. Among these, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide showed in vitro IC50 values of 0.41 µM and 5.94 µM, respectively, against AChE nih.gov.

Furthermore, a series of benzamide derivatives containing a piperidine core were synthesized and assessed for their anti-AChE activity. The compound 5d , which has a fluorine atom at the ortho position of the benzamide ring, was the most active, with an IC50 of 13 nM, demonstrating superior activity to the reference drug donepezil nih.gov.

Conversely, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid with a piperidine moiety displayed moderate potency in inhibiting BChE, with 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) showing the highest inhibitory activity uj.edu.pl. Some benzohydrazide derivatives also showed dual inhibition of both enzymes, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE mdpi.com.

Table 1: AChE and BChE Inhibition by Analogues

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | nih.gov |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 µM | nih.gov |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 µM | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 µM | nih.gov |

| Compound 5d (ortho-fluoro substituted benzamide with piperidine core) | AChE | 13 nM | nih.gov |

| Benzohydrazide derivatives | AChE | 44-100 µM | mdpi.com |

| Benzohydrazide derivatives | BChE | from 22 µM | mdpi.com |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents. The 2-aminobenzamide moiety is a key structural feature for the inhibition of class I HDACs nih.gov. Research has shown that derivatives containing this group exhibit selective and potent inhibitory activity.

A study on novel benzamide-based derivatives highlighted that compounds with a 2-aminobenzamide group show inhibitory activity against HDAC1, HDAC2, and HDAC3, while those lacking this feature were inactive nih.gov. The compound 7j from this study was identified as the most potent HDACI nih.gov.

In another investigation, a series of class-I selective HDAC inhibitors containing a 2-aminobenzamide moiety as a zinc-binding group were synthesized. The most promising compounds were highly selective for HDAC1, 2, and 3 mdpi.com. For example, compound 21a , with a 2-thienyl ring at position-5 of the 2-aminobenzamide, showed high selectivity for HDAC1 and HDAC2 with IC50 values of 0.26 µM and 2.47 µM, respectively mdpi.com. Another compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , derived from the structure of CI994, exhibited class I selectivity with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively frontiersin.org.

Furthermore, 2-aminobenzamide derivatives were found to have a higher selectivity for HDAC1 over HDAC2 and were not active against HDAC8 nih.gov.

Table 2: HDAC Inhibition by 2-Aminobenzamide Analogues

| Compound | Target HDAC Isoform | IC50 Value | Reference |

|---|---|---|---|

| Compound 21a | HDAC1 | 0.26 µM | mdpi.com |

| HDAC2 | 2.47 µM | ||

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM | frontiersin.org |

| HDAC2 | 260.7 nM | ||

| HDAC3 | 255.7 nM |

Papain-Like Cysteine Protease (PLpro) Inhibition (e.g., SARS-CoV-2)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it an attractive antiviral target nih.govnih.gov. Research into inhibitors of this enzyme has included compounds with benzamide structures.

One study reported on the structure-activity relationships of a noncovalent active-site directed inhibitor, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide , against SARS-CoV PLpro researchgate.net. A series of biarylbenzamide inhibitors for SARS-CoV-2 PLpro were also developed, with some pyrazole-containing compounds showing potent antiviral activity with EC50 values ranging from 0.23 to 1.15 µM researchgate.net. For example, the compound Jun11875 inhibited PLpro with a Ki of 13.2 nM, a significant improvement over the reference compound GRL0617 researchgate.net. Another compound, Jun12682 , inhibited PLpro with a Ki of 37.7 nM and had an EC50 of 0.42 µM in a reporter virus assay researchgate.net.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase implicated in several cancers acs.org. Piperidine carboxamides have been identified as a novel class of ALK inhibitors.

During a high-throughput screening, piperidine carboxamide 1 was identified as a novel inhibitor of ALK with an IC50 of 0.174 μM acs.orgnih.gov. Structure-activity relationship studies led to the development of molecules with improved potency and selectivity nih.gov. The X-ray cocrystal structure of this compound with the ALK kinase domain revealed an unusual binding conformation, which allows access to an extended hydrophobic pocket acs.org. This class of compounds, known as Type I½ inhibitors, occupy both the ATP binding site and a back hydrophobic cavity rsc.orgnih.gov. Further optimization of this scaffold has led to the identification of more potent analogues nih.gov.

DprE1 Inhibition in Antimycobacterial Research

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. Nitroaromatic compounds, particularly nitrobenzamides, are a significant class of DprE1 inhibitors.

The mechanism of these covalent inhibitors involves the reduction of the aromatic nitro group to a nitroso moiety by the FAD cofactor of DprE1. This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition nih.govpreprints.org.

Several studies have explored dinitrobenzamide derivatives for their antimycobacterial activity. A library of 3,5-dinitrobenzamides was synthesized, and the most active compounds, c2, d1, and d2 , exhibited potent activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.031 μg/mL, comparable to the frontline drug isoniazid nih.gov. Another class of covalent DprE1 inhibitors includes nitrobenzothiazinones (BTZ), which also act via the nitro group reduction mechanism nih.gov.

Cell Cycle Regulation and Antiproliferative Activity Research

The piperidine and benzamide scaffolds are present in numerous compounds with antiproliferative properties that often act through the modulation of the cell cycle.

A series of novel N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activity. One compound, compound 47 , showed potent activity against HepG2 (hepatocellular carcinoma) cells with an IC50 value of 0.25 μm nih.gov. Further investigation revealed that this compound induced cell cycle arrest through a p53/p21-dependent pathway nih.govresearchgate.net. It was shown to inhibit the expression of cyclin B1 and p-Rb while enhancing the expression of p21, p53, and Rb nih.gov. Similarly, compounds 10b and 10j from a related series also showed significant inhibitory bioactivity in HepG2 cells with IC50 values of 0.12 and 0.13 μM, respectively, and were found to induce the expression of the p21 protein nih.gov.

Another class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified as a new type of tubulin inhibitor with antiproliferative activity. The most active compound in this series, 12a , had a GI50 of 120 nM in the DU-145 prostate cancer cell line nih.gov.

Table 3: Antiproliferative Activity of Piperidine Benzamide Analogues

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 47 (N-(piperidine-4-yl)benzamide derivative) | HepG2 | 0.25 µM (IC50) | nih.gov |

| Compound 10b (N-(piperidine-4-yl)benzamide derivative) | HepG2 | 0.12 µM (IC50) | nih.gov |

| Compound 10j (N-(piperidine-4-yl)benzamide derivative) | HepG2 | 0.13 µM (IC50) | nih.gov |

| Compound 12a (4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide) | DU-145 | 120 nM (GI50) | nih.gov |

Modulation of Cyclin B1 and Phosphorylated Retinoblastoma Protein (p-Rb) Expression

While direct research on this compound's effect on Cyclin B1 and phosphorylated Retinoblastoma protein (p-Rb) is not extensively documented, studies on structurally similar N-(piperidine-4-yl)benzamide derivatives offer significant insights. In research focusing on potential cell cycle inhibitors for hepatocellular carcinoma, a novel N-(piperidine-4-yl)benzamide derivative, compound 47, was found to inhibit the expression of both Cyclin B1 and p-Rb in HepG2 cells nih.gov. The retinoblastoma (Rb) protein is a critical tumor suppressor that controls the cell cycle by inhibiting progression from the G1 to the S phase. Its activity is regulated by phosphorylation; when phosphorylated (p-Rb), it becomes inactive, allowing cell cycle progression. Therefore, the inhibition of p-Rb suggests a role in maintaining the Rb protein in its active, tumor-suppressive state.

Cyclin B1 is a key regulatory protein that, in complex with cyclin-dependent kinase 1 (CDK1), plays a crucial role in the G2/M transition of the cell cycle nih.gov. A decrease in Cyclin B1 expression can lead to arrest at the G2 phase, preventing the cell from entering mitosis. The demonstrated ability of a closely related benzamide derivative to downregulate both Cyclin B1 and p-Rb points to a potential mechanism for inducing cell cycle arrest at multiple checkpoints, a hallmark of many anticancer agents nih.gov. The positive correlation often observed between Cyclin D1 and Rb expression in some cancers further highlights the intricate regulatory network that these compounds may influence doi.org.

Enhancement of p21 and p53 Expression

The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis in response to cellular stress, including DNA damage. One of its primary downstream targets is the p21 (also known as Cip1/WAF1) gene. The p21 protein is a potent cyclin-dependent kinase inhibitor that can halt cell cycle progression in the G1 phase.

In the same study of N-(piperidine-4-yl)benzamide derivatives, compound 47 was shown to enhance the expression of both p53 and p21 in HepG2 cells nih.gov. This upregulation of p53 and p21 is a well-established pathway for inducing cell cycle arrest chiba-u.jp. The activation of p53 can be triggered by various cellular stresses, and its subsequent induction of p21 is a critical step in preventing the proliferation of damaged cells. Research has confirmed that p53 can positively regulate the expression of p21. While p53-independent pathways for cell cycle changes exist, the p53-p21 axis is a key mechanism for tumor suppression nih.gov. The ability of a compound structurally related to this compound to activate this pathway suggests a potential mode of action for its antiproliferative effects nih.gov.

Induction of Cell Cycle Arrest in HepG2 Cell Lines

The modulation of key cell cycle regulatory proteins, as discussed above, logically culminates in the arrest of the cell cycle. For the N-(piperidine-4-yl)benzamide derivative, compound 47, these molecular changes were shown to induce cell cycle arrest in the HepG2 human liver cancer cell line nih.govresearchgate.net. Flow cytometry analysis confirmed that treatment with this compound led to an accumulation of cells in a specific phase of the cell cycle, preventing their progression and proliferation nih.gov.

This induction of cell cycle arrest in HepG2 cells is a significant finding, as this cell line is a widely used model for liver cancer research. The arrest was determined to occur through a p53/p21-dependent pathway, directly linking the molecular effects on protein expression to the cellular outcome nih.gov. Various other compounds have also been shown to induce cell cycle arrest in HepG2 cells, often at the G1/S or G2/M transitions, highlighting this as a viable strategy for anticancer drug development chiba-u.jparabjchem.org. The findings for the related benzamide derivative suggest that this compound may also possess the ability to halt the proliferation of cancer cells by interfering with the cell cycle machinery.

Table 1: Effect of a Structurally Related N-(piperidine-4-yl)benzamide Derivative (Compound 47) on Cell Cycle Regulatory Proteins in HepG2 Cells

| Protein | Effect of Compound 47 Treatment | Implied Consequence for Cell Cycle |

|---|---|---|

| Cyclin B1 | Inhibition of expression | Arrest at G2/M phase |

| p-Rb | Inhibition of expression | Maintenance of G1/S checkpoint |

| p53 | Enhanced expression | Activation of tumor suppression |

| p21 | Enhanced expression | Inhibition of cyclin-dependent kinases, G1 arrest |

Data derived from a study on a structurally similar compound and may not be directly representative of this compound's activity.

Antimicrobial and Antiparasitic Investigations

Anti-leishmanial Activity (e.g., Leishmania major) and Associated Molecular Mechanisms (e.g., Reactive Oxygen Species and Nitric Oxide Production)

The mechanism of action for many antimicrobial and antiparasitic nitro-compounds involves the generation of these reactive species, which are toxic to the parasite. Within the host macrophage, Leishmania parasites are susceptible to killing by both ROS and reactive nitrogen species (RNS) semanticscholar.org. Therefore, it is plausible that a nitro-containing compound like this compound could exert anti-leishmanial effects through similar mechanisms. Other studies have also highlighted the anti-leishmanial potential of compounds containing a 5-nitro group, such as 5-nitroindazole and 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives, against various Leishmania species, including Leishmania major nih.govnih.gov.

**Table 2: Anti-leishmanial Activity of a Related Nitro-Aromatic Compound (2NB) against *Leishmania donovani***

| Form of Parasite | IC50 (µg/mL) |

|---|---|

| Promastigotes | 38.5 ± 1.5 |

| Intracellular Amastigotes | 86.4 ± 2.4 |

IC50 (50% inhibitory concentration) values indicate the concentration of the compound required to inhibit the growth of the parasite by 50%. Data is for 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide and not this compound. nih.gov

Antitubercular Efficacy against Mycobacterium tuberculosis

The nitrobenzamide scaffold has been identified as a promising framework for the development of new drugs to treat tuberculosis. Several studies have explored derivatives of nitrobenzamide for their activity against Mycobacterium tuberculosis. For instance, a series of 3,5-dinitrobenzamide derivatives exhibited potent activities against the Mtb H37Rv strain, with some compounds showing efficacy comparable to the frontline drug isoniazid nih.gov. Similarly, a family of N-alkyl nitrobenzamides has been developed that also shows promising antitubercular activity mdpi.com.

The likely target for these nitrobenzamide compounds is believed to be the essential M. tuberculosis enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) mdpi.com. These findings suggest that the this compound, as a member of the nitrobenzamide class, could potentially possess activity against Mycobacterium tuberculosis. However, specific data on its efficacy is not currently available in the reviewed literature. Structure-activity relationship studies on other benzamide series have also identified potent inhibitors of M. tuberculosis growth nih.gov.

General Antibacterial Spectrum Studies

The broader antibacterial spectrum of this compound has not been specifically detailed in the available literature. However, research on various benzamide derivatives indicates that this class of compounds can possess antibacterial properties. For example, a study on newly synthesized benzamide compounds showed good antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria nanobioletters.com. Another study synthesized a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives as novel antibacterial agents researchgate.net. The activity of these compounds often depends on the specific substitutions on the benzamide core. Given the structural elements of this compound, which include a nitro group and a piperidine moiety, it is conceivable that it could exhibit activity against a range of bacterial species, but dedicated screening studies are required to confirm this.

Ligand-Target Interaction Profiling and Mode of Action Elucidation

No studies utilizing affinity chromatography for the direct target identification of this compound were found in the reviewed literature. This technique is crucial for isolating and identifying the specific cellular proteins that a compound directly binds to, which is a fundamental step in elucidating its mechanism of action.

There is no available research that employs genomic or proteomic profiling techniques to elucidate the mode of action of this compound. Such studies would involve analyzing changes in gene expression (genomics) or protein levels (proteomics) within cells or tissues upon treatment with the compound, offering a broad view of the biological pathways it affects.

Exploration of Pharmacological Modulations Beyond Direct Inhibition

While the broader class of nitro-substituted benzamide derivatives has been investigated for anti-inflammatory properties, specific research on this compound is lacking. Studies on related compounds suggest that the anti-inflammatory effects of some benzamides may be linked to the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially through the regulation of enzymes such as iNOS and COX-2. nih.govnih.gov However, without direct experimental evidence, the specific pathways modulated by this compound remain unknown.

No dedicated studies on the neuroprotective effects of this compound were identified. Research into other novel benzamide derivatives has shown potential for neuroprotection in models of ischemic stroke by inhibiting specific ion channels like Kv2.1. nih.gov Another study noted that neuroprotective effects in a different series of compounds were associated with a 2-amino-5-aryl scaffold, but explicitly not a 2-nitro-5-aryl structure, suggesting that the nitro group might not be favorable for this particular activity in that chemical series. nih.gov The neuroprotective potential, if any, of this compound has not been experimentally explored.

Structure Activity Relationship Sar Studies

Systematic Modification of the Benzamide (B126) Core and its Substituents

The foundation of SAR studies lies in the systematic alteration of a lead compound's structure to observe corresponding changes in biological activity. For 2-Nitro-5-(piperidin-1-yl)benzamide, this involves targeted modifications to the benzamide core and its key substituents.

Impact of Nitro Group Position and Number on Biological Activity

The nitro (NO₂) group is a potent modulator of biological activity, largely due to its strong electron-withdrawing nature and its capacity to alter molecular polarity. Its position and number on the benzamide ring are critical determinants of the compound's efficacy and mechanism of action. The electron-withdrawing effect, through resonance with the aromatic ring, can deactivate certain positions and modify the molecule's polarity, which in turn influences its interaction with the nucleophilic sites of target proteins.

The biological activity of nitro-aromatic compounds is often dependent on the enzymatic reduction of the nitro group, a process that can lead to the formation of an amine derivative. Studies on various nitro-substituted benzamides have shown that an optimal number and specific orientation of nitro groups are crucial for high biological activity. For instance, in a series of nitro-substituted benzamides evaluated for anti-inflammatory properties, dinitro and trinitro derivatives demonstrated significantly higher inhibitory capacities on nitric oxide (NO) production compared to their mono-nitro counterparts. Molecular docking analyses suggest that compounds with an optimal number of nitro groups bind more efficiently to enzymes like inducible nitric oxide synthase (iNOS).

Metabolism Research and Kinetic Studies in Vitro

In Vitro Enzymatic Hydrolysis in Biological Matrices (e.g., Plasma)

There is no available information from scientific studies regarding the enzymatic hydrolysis of 2-Nitro-5-(piperidin-1-yl)benzamide in biological matrices such as plasma. This type of study is crucial for compounds containing functional groups susceptible to hydrolysis, such as amides or esters, as it helps determine the compound's stability in circulation.

NADPH-Dependent Metabolic Pathways in Liver Microsomes

Information regarding the NADPH-dependent metabolic pathways of this compound in liver microsomes is not available in the public research literature. nih.gov Liver microsomes are a standard in vitro tool used to assess the potential for cytochrome P450 (CYP) enzyme-mediated metabolism, which is a primary route of elimination for many drugs. nih.govnih.gov These studies typically involve incubating the compound with liver microsomes in the presence and absence of the cofactor NADPH to distinguish between oxidative metabolism and other metabolic routes. nih.gov

Kinetic Characterization of Metabolic Pathways and Enzyme Parameters

Due to the absence of primary metabolism data, there is no kinetic characterization of the metabolic pathways for this compound. Consequently, key enzyme parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the rate of metabolism, have not been determined for this compound.

Influence of In Vitro Metabolism Data on Preclinical Predictive Models

The lack of in vitro metabolism data for this compound precludes any discussion of its influence on preclinical predictive models. In vitro data are fundamental for building models that predict a drug's in vivo pharmacokinetic properties, such as clearance and potential for drug-drug interactions. nih.govnih.gov Without this foundational data, the development of such predictive models for this specific compound is not possible.

Analytical Methods for Research and Derivatization Strategies

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is an indispensable tool for separating the target compound from starting materials, byproducts, and impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed for these purposes.

HPLC is the definitive method for the purity assessment and quantitative analysis of "2-Nitro-5-(piperidin-1-yl)benzamide." A robust reverse-phase HPLC (RP-HPLC) method is typically developed to achieve high resolution, sensitivity, and reproducibility. The presence of the nitro-aromatic system provides a strong chromophore, making UV detection a straightforward and effective choice.

Method development involves optimizing several key parameters to ensure a sharp, symmetrical peak for the analyte, well-separated from any potential impurities. A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of all components in a sample mixture. For a compound like "this compound," detection is optimally set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, typically around 254 nm or determined via a UV scan.

Validation of the developed HPLC method is crucial and would demonstrate its linearity, accuracy, and precision in line with established guidelines. nih.gov This ensures that the method is reliable for its intended purpose, whether for quality control of a synthesized batch or for quantitative studies.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution for non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for better peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |

| Gradient | 20% to 95% B over 15 minutes | Ensures elution of both polar impurities and the more hydrophobic analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set at 254 nm for strong absorbance by the nitroaromatic ring. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of "this compound," which could be formed, for example, via the nucleophilic substitution of a leaving group (like fluorine in 5-fluoro-2-nitrobenzamide) with piperidine (B6355638), TLC is used to track the consumption of the starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separated spots are visualized, usually under UV light, where the UV-active compounds appear as dark spots. youtube.com A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf).

Table 2: Hypothetical TLC Data for Synthesis of this compound

| Compound | Retention Factor (Rf)* | Observation |

|---|---|---|

| 5-Fluoro-2-nitrobenzamide (Starting Material) | 0.55 | Spot diminishes as the reaction proceeds. |

| Piperidine (Starting Material) | ~0.1 (visualized with stain) | Not UV-active; requires a stain like ninhydrin (B49086) or permanganate (B83412) for visualization. |

| This compound (Product) | 0.40 | New spot appears and intensifies over time. |

*In a 1:1 Hexane:Ethyl Acetate solvent system. Rf values are illustrative.

Derivatization Agents and Their Applications in Analytical Research

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. actascientific.com This can enhance detectability, improve chromatographic separation, or increase volatility.

Pre-column derivatization involves modifying the analyte before it is introduced into the chromatographic system. actascientific.comyoutube.com While "this compound" has an intrinsic UV chromophore, derivatization may be employed to achieve exceptionally low detection limits by introducing a highly fluorescent tag. For instance, if the analytical goal was to detect trace amounts in a complex biological matrix, the amide nitrogen could potentially be derivatized, or more commonly, the nitro group could be chemically reduced to a primary amine (forming 2-amino-5-(piperidin-1-yl)benzamide), which is then readily reacted with fluorescent tagging agents like dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). creative-proteomics.com This strategy dramatically enhances sensitivity when using a fluorescence detector. youtube.com